Fmoc-gln-opfp

概要

説明

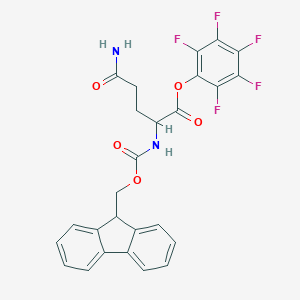

Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester, commonly referred to as Fmoc-Gln-OPfp, is a derivative of the amino acid glutamine. It is widely used in solid-phase peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl group, and a pentafluorophenyl ester, which collectively enhance its utility in peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Fmoc-Gln-OPfp is synthesized through a series of chemical reactions involving the protection of the amino and carboxyl groups of glutamine. The synthesis typically begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the trityl group. The final step involves the formation of the pentafluorophenyl ester. The reaction conditions often involve the use of dicyclohexylcarbodiimide (DCC) and pentafluorophenol (Pfp) in an organic solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

化学反応の分析

Types of Reactions

Fmoc-Gln-OPfp primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, facilitating the coupling of amino acids in peptide synthesis .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include bases such as piperidine for deprotection of the Fmoc group, and nucleophiles such as amines for coupling reactions. The typical reaction conditions involve organic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound are peptides with the desired sequence of amino acids. The Fmoc group is removed during the synthesis process, leaving the peptide chain intact .

科学的研究の応用

Therapeutic Peptides

The use of Fmoc-Gln-OPfp enables the efficient coupling of glutamine residues during the synthesis of therapeutic peptides. This is particularly crucial for peptides that require precise structural configurations to exhibit biological activity. The availability of high-purity Fmoc building blocks has led to a significant increase in the number of synthetic peptides entering clinical trials .

Post-Translational Modifications

This compound is advantageous for synthesizing peptides with post-translational modifications such as phosphorylation and glycosylation. These modifications are vital for the biological function of many peptides and proteins, making Fmoc chemistry a preferred choice for researchers .

Case Study 1: Synthesis of Antibody Fragments

In a study focusing on antibody fragment synthesis, researchers utilized this compound to incorporate glutamine into peptide sequences. This approach allowed for the creation of highly specific antibodies that could target various antigens effectively. The study demonstrated improved yields and purity compared to traditional methods, underscoring the benefits of using Fmoc chemistry in biopharmaceutical development .

Case Study 2: Development of Enzyme Inhibitors

Another significant application involved the synthesis of enzyme inhibitors using this compound. Researchers synthesized a series of peptides designed to inhibit specific proteases implicated in disease processes. The incorporation of glutamine residues was critical for enhancing binding affinity and specificity. The study reported successful inhibition rates and highlighted the role of Fmoc chemistry in facilitating complex peptide designs .

作用機序

The mechanism of action of Fmoc-Gln-OPfp involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed using a base such as piperidine, allowing the amino group to participate in further reactions. The pentafluorophenyl ester group facilitates the coupling of amino acids by acting as a leaving group in nucleophilic substitution reactions .

類似化合物との比較

Similar Compounds

- Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester

- Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester

- Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester

Uniqueness

Fmoc-Gln-OPfp is unique due to its combination of the Fmoc protecting group, trityl group, and pentafluorophenyl ester. This combination provides stability and reactivity, making it highly suitable for solid-phase peptide synthesis. Compared to other similar compounds, this compound offers a balance of stability and reactivity that is advantageous in peptide synthesis .

生物活性

Fmoc-Gln-OPfp , or Fmoc-Glutamine-pentafluorophenyl ester, is a derivative of glutamic acid that plays a significant role in peptide synthesis and has been studied for its biological activities. This article delves into the compound's biological activity, its applications, and relevant research findings.

- Molecular Formula : C₄₅H₃₃F₅N₂O₅

- Density : 1.29 g/cm³

- Melting Point : 183-184 °C

- Boiling Point : 830.1 °C at 760 mmHg

These properties indicate that this compound is stable under various conditions, which is critical for its use in biochemical applications.

This compound, as a glutamine derivative, influences various biological processes:

- Peptide Synthesis : It is primarily used in solid-phase peptide synthesis (SPPS) as a building block due to its ability to form stable peptide bonds.

- Hormonal Influence : Amino acids and their derivatives, including this compound, have been shown to affect the secretion of anabolic hormones, which are crucial for muscle growth and recovery during physical exertion .

- Ergogenic Effects : The compound may enhance mental performance and prevent exercise-induced muscle damage, making it beneficial as an ergogenic dietary supplement .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Peptide Synthesis Efficiency : Research indicates that while this compound can be used effectively in peptide synthesis, its solubility issues can complicate the coupling process. For instance, it has been reported that this compound remains poorly soluble in common solvents like DMF, which can hinder its application in SPPS .

- N-Methylation Studies : A study on N-methylated analogs of glutamine derivatives highlighted the importance of specific amino acid positions for biological activity. The research found that certain modifications could enhance stability against enzymatic degradation while maintaining receptor binding characteristics . This suggests that similar strategies could be applied to optimize this compound derivatives for improved biological activity.

- In Vitro Studies : In vitro studies have demonstrated that amino acid derivatives like this compound can significantly impact cellular signaling pathways, potentially leading to enhanced therapeutic effects in various conditions .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other glutamine derivatives is useful:

| Compound | Solubility | Biological Activity | Applications |

|---|---|---|---|

| This compound | Poor | Moderate | Peptide synthesis |

| Fmoc-Gln(Trt)-OH | Moderate | High | Peptide synthesis |

| Fmoc-Glu(Trt)-OH | Good | High | Peptide synthesis |

This table illustrates that while this compound has specific advantages in peptide synthesis, its solubility issues may limit its broader application compared to other derivatives.

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJZFMYVWWIIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544414 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86061-00-9 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。